molecular formula C8H6F3N3O B14788989 Benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)-

Benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)-

Cat. No.: B14788989
M. Wt: 217.15 g/mol
InChI Key: BPAKKNFCMHWWRL-UHFFFAOYSA-N
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Description

Benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- is an organic compound characterized by the presence of a benzonitrile core substituted with a hydrazinyl group at the 2-position and a trifluoromethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- typically involves the introduction of the hydrazinyl and trifluoromethoxy groups onto the benzonitrile core. One common method involves the reaction of 2-chloro-5-(trifluoromethoxy)benzonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under mild conditions.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile, 5-(hydroxymethyl)-2-(trifluoromethoxy)
  • Benzonitrile, 5-hydroxy-2-(trifluoromethoxy)
  • 4-(trifluoromethoxy)benzonitrile
  • 2-Fluoro-5-(trifluoromethoxy)benzonitrile

Uniqueness

Benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- is unique due to the presence of both hydrazinyl and trifluoromethoxy groups, which impart distinct chemical and biological properties. The hydrazinyl group provides reactivity towards various chemical transformations, while the trifluoromethoxy group enhances the compound’s stability and lipophilicity.

Properties

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

2-hydrazinyl-5-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)15-6-1-2-7(14-13)5(3-6)4-12/h1-3,14H,13H2

InChI Key

BPAKKNFCMHWWRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C#N)NN

Origin of Product

United States

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